molecular formula C18H17ClFNO4 B2464020 {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate CAS No. 1794896-25-5

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate

Cat. No.: B2464020
CAS No.: 1794896-25-5
M. Wt: 365.79
InChI Key: AFPBAMUGBYAQLX-UHFFFAOYSA-N
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Description

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate is a chemical compound with the molecular formula C18H17ClFNO4 and a molecular weight of 365.79 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of 3-chloro-4-fluoroaniline. This intermediate can be synthesized from 3-chloro-4-fluoronitrobenzene through a hydrogenation substitution reaction under the catalysis of 1% Pt/C catalyst at temperatures ranging from 50-100°C and hydrogen pressures of 0.1-5 MPa . The resulting 3-chloro-4-fluoroaniline is then reacted with methyl chloroformate to form the corresponding carbamate. Finally, the carbamate is coupled with 4-ethoxybenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl benzoate: Similar structure but lacks the ethoxy group.

    {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-methoxybenzoate: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the carbamoyl and ethoxybenzoate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-2-24-14-6-4-13(5-7-14)18(23)25-11-17(22)21-10-12-3-8-16(20)15(19)9-12/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBAMUGBYAQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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